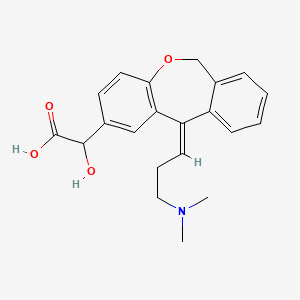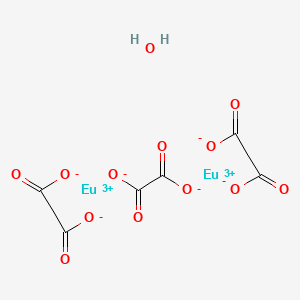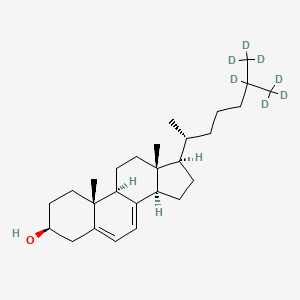
Cholesta-5,7-dien-3beta-ol-d7
Übersicht
Beschreibung
Cholesta-5,7-dien-3-ol, also known as 7-dehydrocholesterol, is a chemical compound with the formula C27H44O . It is also known by other names such as Δ5,7-Cholesterol, Δ7-Cholesterol, Cholesterol, 7-dehydro-, Dehydrocholesterol, Provitamin D3, 5,7-Cholestandien-3β-ol, 7-Dehydrocholesterin, 7-Dehydrocholesterol, 7,8-Didehydrocholesterol, 5,7-Cholestadien-3-β-ol, Dehydrocholesterin, and Δ5,7-Cholestadien-3β-ol .
Synthesis Analysis
The synthesis of Cholesta-5,7-dien-3beta-ol involves the production of 7-dehydrocholesterol (7-DHC or cholesta-5,7-dien-3beta-ol) by inserting a double bond (desaturating) at the C7-C8 single bond of cholesterol . This reaction is the first step in the synthesis of the steroid hormone Delta 7 -dafachronic acid .
Molecular Structure Analysis
The molecular structure of Cholesta-5,7-dien-3beta-ol consists of 27 carbon atoms, 44 hydrogen atoms, and 1 oxygen atom, giving it a molecular weight of 384.6377 . The structure is also available as a 2D Mol file .
Chemical Reactions Analysis
Cholesta-5,7-dien-3beta-ol is used as a fluorescent probe to track the presence and migration of cholesterol in vivo . In ethanol, the products observed in THF are accompanied by ether photoadducts and by photoreduction of the triene moiety to four dienes, including provitamin D3 .
Physical And Chemical Properties Analysis
Cholesta-5,7-dien-3beta-ol has a molecular weight of 384.6377 . More detailed physical and chemical properties may be available in specialized chemical databases .
Wissenschaftliche Forschungsanwendungen
Vitamin D Photobiology Research
7-dehydrocholesterol-d7 (7DHC) plays a crucial role in the production of vitamin D and its metabolites, which maintain calcium homeostasis . UVB absorption by 7DHC in the skin triggers the production of vitamin D . A newly developed and validated LC–MS/MS method for measuring 7DHC concentration in human skin has been used as a tool for vitamin D photobiology research .
Skin Health Research
The concentration of 7DHC and its UVB responses in human skin have been studied using modern liquid chromatography–tandem mass spectrometry (LC–MS/MS) techniques . This research helps provide more information on skin health and the effects of UVB exposure .
Development of LC–MS/MS Techniques
7DHC has been used to develop and validate a reliable method to measure 7DHC concentration in skin . This method uses ethyl acetate:methanol 1:1 (v/v) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for improved ionisation of 7DHC through Electrospray Ionisation Mass Spectrometry (ESI–MS) .
Lipid Analysis in Cultured Cells
7-dehydrocholesterol-d7 has been used as an internal standard to spike Chlamydomonas CC-125 lipid extract for mass spectroscopy analysis in liquid chromatography–mass spectrometry (LC-MS) . This helps in the analysis of oxysterols in cultured cells .
Ferroptosis Research
7-Dehydrocholesterol is an endogenous suppressor of ferroptosis . Ferroptosis is a form of programmed cell death that is iron-dependent . Studying the role of 7DHC in this process can provide insights into the mechanisms of cell death and potential therapeutic targets .
Biosynthesis Research
7-dehydrocholesterol has been used in the reengineering of 7-dehydrocholesterol biosynthesis . This research can provide insights into the biosynthesis pathways of sterols and potential applications in bioengineering .
Wirkmechanismus
Target of Action
7-Dehydrocholesterol-d7, also known as (3beta)-7-Dehydro Cholesterol-d7 or Cholesta-5,7-dien-3beta-ol-d7, is a key molecule in the biosynthesis of cholesterol and vitamin D3 . The primary target of this compound is the enzyme 7-dehydrocholesterol reductase (DHCR7), which is the terminal enzyme of mammalian sterol biosynthesis . DHCR7 converts 7-dehydrocholesterol (7-DHC) to cholesterol .
Mode of Action
7-Dehydrocholesterol-d7 interacts with its target, DHCR7, by serving as a substrate for the enzyme . The inhibition of DHCR7 leads to an increase in the levels of 7-dehydrocholesterol (7-DHC), the substrate of DHCR7 . This interaction results in changes in the cell’s sensitivity to ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation .
Biochemical Pathways
The action of 7-dehydrocholesterol-d7 affects the pathway of cholesterol biosynthesis . Specifically, it is involved in the distal cholesterol synthesis pathway, where key enzymes regulate the levels of 7-DHC to control the sensitivity of cells to ferroptosis . The enzymes MSMO1, CYP51A1, EBP, and SC5D are potential suppressors of ferroptosis, while DHCR7 is a promoter of ferroptosis .
Pharmacokinetics
It is known that the compound is a precursor in the biosynthesis of cholesterol and vitamin d3
Result of Action
The action of 7-dehydrocholesterol-d7 results in changes in the cell’s sensitivity to ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to this form of cell death . This has implications for the treatment of various diseases, including cancer and ischemia-reperfusion injury .
Action Environment
The action of 7-dehydrocholesterol-d7 can be influenced by environmental factors. For instance, UVB absorption by 7-dehydrocholesterol in the skin triggers the production of vitamin D and its metabolites, which maintain calcium homeostasis
Eigenschaften
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-UDEPUTHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions using gas chromatography to quantify 7-dehydrocholesterol in a patient suspected of having SLOS. Why is the deuterated form (cholesta-5,7-dien-3beta-ol-d7) particularly useful in this analytical method?
A1: Cholesta-5,7-dien-3beta-ol-d7 serves as an ideal internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for quantifying 7-dehydrocholesterol in biological samples. Here's why:
- Accurate Quantification: By adding a known amount of cholesta-5,7-dien-3beta-ol-d7 to the patient sample, scientists can compare the peak area ratios of the deuterated standard and the patient's 7-dehydrocholesterol in the mass spectra. This comparison allows for accurate and precise quantification of 7-dehydrocholesterol, even at low concentrations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2R-(2α,5α,10aβ,10bα)]-Octahydro-10b-hydroxy-2-methyl-3,6,8-trioxo-5-(phenylmethyl)-8H-oxazolo[3,2-a](/img/no-structure.png)
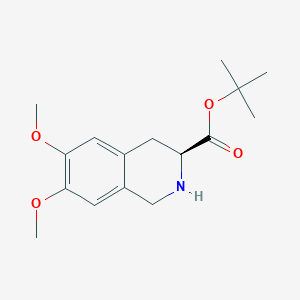
![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)

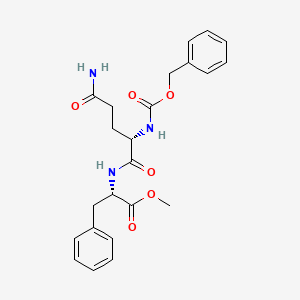

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
